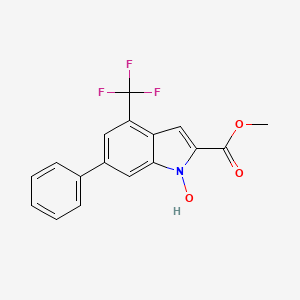

1-羟基-6-苯基-4-(三氟甲基)-1H-吲哚-2-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

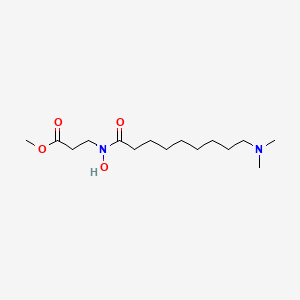

“Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the stability it confers to molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .科学研究应用

在肽/类肽构象阐明研究中的用途:合成了新型的 3,4-稠合色氨酸类似物,包括 1,3,4,5-四氢-4-[[(苯甲氧基)羰基]氨基]-1H-环-辛[cd]吲哚-4-羧酸甲酯,用于肽/类肽构象阐明研究。这些衍生物有一个环,限制了侧链的构象柔性,同时使胺和羧酸基团都可用于进一步衍生化(Horwell 等人,1994 年)。

作为 LDH-A 抑制剂对癌细胞的作用:对 N-羟基吲哚-2-羧酸盐 (NHI) 和丙二酸衍生物 (Mal) 作为 LDH-A 抑制剂进行了头对头研究。1-羟基-6-苯基-4-(三氟甲基)-1H-吲哚-2-羧酸甲酯,一种属于 NHI 类的甲酯,在基于细胞的检测中显示出最佳特性,被证明是针对癌细胞的有效抗糖酵解剂(Granchi 等人,2013 年)。

在构象受限色氨酸衍生物的合成中:该化合物用于合成新型的 3,4-稠合色氨酸类似物,用于肽/类肽构象研究。这些衍生物通过桥接 α-碳和吲哚环的 4 位,限制了侧链的构象柔性(Horwell 等人,1995 年)。

在醇的选择性好氧氧化中:它作为烯丙基和苄基醇的化学选择性好氧氧化的催化剂。多种伯醇和仲醇被氧化成相应的 α,β-不饱和羰基化合物,产率良好,而不影响非烯丙基醇(Shen 等人,2012 年)。

未来方向

作用机制

Target of Action

NHI-2, also known as Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylate, is a potent inhibitor of Lactate Dehydrogenase A (LDH-A) . LDH-A is a key enzyme necessary to sustain glycolysis, the major pathway used by many cancer cells for cell growth and proliferation .

Mode of Action

NHI-2 interacts with LDH-A, reducing its activity and thereby disrupting the glycolytic pathway . This interaction leads to a decrease in lactate production, a key component of the Warburg effect observed in many cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by NHI-2 is glycolysis . By inhibiting LDH-A, NHI-2 disrupts this pathway, leading to a reduction in lactate production. This can have downstream effects on the energy production and survival of cancer cells, particularly those that rely heavily on glycolysis for their energy needs .

Pharmacokinetics

This suggests that it may have good bioavailability, allowing it to effectively reach and interact with its target, LDH-A .

Result of Action

The inhibition of LDH-A by NHI-2 leads to a reduction in lactate production in cells . This can inhibit the growth of cancer cells, particularly those that rely on glycolysis for energy production . For instance, NHI-2 has been shown to inhibit the growth of pancreatic cancer LPC006 and PANC-1 cells .

Action Environment

The efficacy of NHI-2 can be influenced by the environment within the cell. For example, NHI-2 has been shown to be more effective under hypoxic conditions, which are often present within tumors . This is likely due to the reliance of cancer cells on glycolysis under these conditions, making them more susceptible to LDH-A inhibition .

生化分析

Biochemical Properties

NHI-2 plays a significant role in biochemical reactions, particularly in the context of cancer metabolism. It interacts with LDH-A, an enzyme that catalyzes the conversion of lactate and NAD+ to pyruvate and NADH in the final step of anaerobic glycolysis . This interaction inhibits the enzyme, thereby reducing lactate production, a hallmark of cancer cells .

Cellular Effects

The effects of NHI-2 on various types of cells and cellular processes are profound. It influences cell function by altering metabolic pathways. Specifically, NHI-2 has been shown to inhibit cell growth in pancreatic cancer LPC006 and PANC-1 cells and enhance the antiproliferative effects of Gemcitabine . It also caused apoptosis in colon cancer HCT116 cells .

Molecular Mechanism

At the molecular level, NHI-2 exerts its effects through binding interactions with LDH-A, leading to enzyme inhibition . This interaction disrupts the normal function of LDH-A, leading to a decrease in lactate production and changes in cellular metabolism .

Temporal Effects in Laboratory Settings

Over time, NHI-2 continues to exhibit its inhibitory effects on LDH-A, leading to sustained alterations in cellular metabolism

Metabolic Pathways

NHI-2 is involved in the glycolysis pathway, where it interacts with the enzyme LDH-A . By inhibiting LDH-A, NHI-2 disrupts the conversion of lactate to pyruvate, thereby affecting the overall flux of the glycolysis pathway .

属性

IUPAC Name |

methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPFWRWCZNXINO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

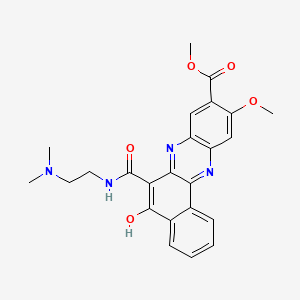

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)

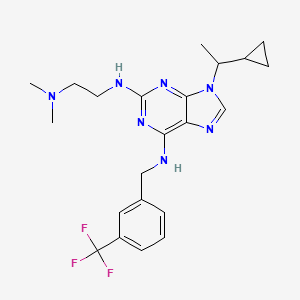

![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)

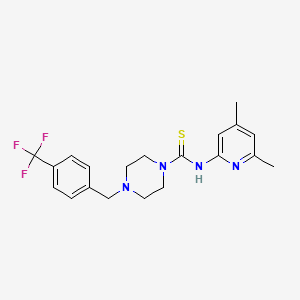

![N-(4,6-dimethyl-2-pyridinyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarbothioamide](/img/structure/B609502.png)